molecular formula C26H44O9 B1676865 Mupirocin CAS No. 12650-69-0

Mupirocin

Cat. No. B1676865
CAS RN: 12650-69-0
M. Wt: 500.6 g/mol
InChI Key: MINDHVHHQZYEEK-HBBNESRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mupirocin, also known as pseudomonic acid A, is a topical antibiotic useful against superficial skin infections such as impetigo or folliculitis . It is chemically a carboxylic acid and works by blocking a bacteria’s ability to make protein, which usually results in bacterial death .


Synthesis Analysis

Mupirocin was initially isolated in 1971 from Pseudomonas fluorescens . The control of mupirocin production in soil bacteria is in proportion to bacterial cell density . Mupirocin is made by a complex polyketide biosynthetic pathway . Enantioselective total synthesis of mupirocin H is accomplished starting from d-glucose .


Molecular Structure Analysis

Mupirocin is an alpha, beta-unsaturated ester resulting from the formal condensation of the alcoholic hydroxy group of 9-hydroxynonanoic acid with the carboxy group of (2E)-4-[(2S)-tetrahydro-2H-pyran-2-yl]-3-methylbut-2-enoic acid .


Chemical Reactions Analysis

Mupirocin biosynthesis is carried out by a combination of type I multifunctional polyketide synthases and tailoring enzymes encoded in a 75 kb gene cluster . Chemical synthesis has also been achieved .


Physical And Chemical Properties Analysis

Mupirocin is a strong acid as a form of a crystalline white powder, freely soluble in dichloromethane and acetone, slightly soluble in water . Its molecular formula is C26H44O9 and it has a molecular weight of 500.6 g/mol .

Scientific Research Applications

  • Antibacterial Agent Against MRSA

    • Scientific Field : Biotechnology and Pharmaceutical Industry
    • Application Summary : Mupirocin is an antibiotic used as an antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) . It’s used to control MRSA outbreaks, for infections of soft tissue or skin, and for nasal decolonization .
    • Methods of Application : Mupirocin is obtained as a mixture of four pseudomonic acids by Pseudomonas fluorescens biosynthesis . Different strains of Pseudomonas, different culture medium, and different conditions for the fermentation were analyzed related to the antibiotics yield .
    • Results or Outcomes : Due to its wide use without prescription, the microorganism’s resistance to Mupirocin increased from up to 81%, thus becoming imperative its control or improvement .
  • Eradication of MRSA

    • Scientific Field : Medical and Health Sciences
    • Application Summary : Mupirocin 2% ointment is used either alone or with skin antiseptics as part of a comprehensive MRSA decolonization strategy .
    • Methods of Application : Mupirocin is applied topically to the nose and other body sites as an integral part of strategies to prevent and control MRSA .
    • Results or Outcomes : Increased mupirocin use predisposes to mupirocin resistance, which is significantly associated with persistent MRSA carriage . Mupirocin resistance as high as 81% has been reported .
  • Treatment of MRSA Infections in Burns

    • Scientific Field : Medical and Health Sciences
    • Application Summary : Mupirocin has proved in vitro and in vivo to be highly effective in the treatment of MRSA infections in burns .
    • Methods of Application : A prospective clinical trial with mupirocin ointment in MRSA burn wound infection was undertaken .
    • Results or Outcomes : The results of this trial are not specified in the source .
  • Bacteriostat and Bactericide

    • Scientific Field : Biotechnology and Pharmaceutical Industry
    • Application Summary : In low concentrations, mupirocin is a bacteriostat. At higher levels, it is a bactericide that is effective against Gram-positive bacteria, including MRSA .
    • Methods of Application : Mupirocin is applied in different concentrations depending on whether a bacteriostatic or bactericidal effect is desired .
    • Results or Outcomes : Mupirocin is considered well-tolerated as there is negligible systemic absorption through intact skin or intranasal application for adults .
  • Treatment of Multidrug-Resistant Neisseria Gonorrhoeae

    • Scientific Field : Medical and Health Sciences
    • Application Summary : Mupirocin-loaded nanoliposomes have been used for the treatment of multidrug-resistant Neisseria gonorrhoeae .
    • Methods of Application : The specific methods of application are not specified in the source .
    • Results or Outcomes : The results of this application are not specified in the source .
  • Prevention of Staphylococcus Aureus Infections in Nonsurgical Settings

    • Scientific Field : Medical and Health Sciences
    • Application Summary : Mupirocin has been used for the prevention of Staphylococcus aureus infections in nonsurgical settings .
    • Methods of Application : Mupirocin is used for short-term eradication of S. aureus carriage due to its ease of application, low cost, and effectiveness .
    • Results or Outcomes : Mupirocin was observed to reduce the risk for S. aureus infections by 59% in dialysis settings and 40% in nondialysis settings .

Safety And Hazards

Mupirocin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is only contraindicated for people who have had allergic reactions to mupirocin .

Future Directions

Off-label usage and ongoing research are investigating new applications of mupirocin, including its potential efficacy against deeper infections and non-typical bacteria, such as Neisseria gonorrhoeae . The therapeutic effect of the MUP can be synergized by combining with other agents and using novel strategies .

properties

IUPAC Name

9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29)/b16-13+/t17-,18-,19-,20-,21-,24+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINDHVHHQZYEEK-HBBNESRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046438
Record name Mupirocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mupirocin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014554
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.65e-02 g/L
Record name Mupirocin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014554
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Mupirocin specifically and reversibly binds to bacterial isoleucyl transfer-RNA (tRNA) synthetase, which is an enzyme that promotes the conversion of isoleucine and tRNA to isoleucyl-tRNA. Inhibition of this enzyme subsequently leads to the inhibition of the bacterial protein and RNA synthesis. Mupirocin is bacteriostatic at lower concentrations but it exerts bactericidal effects with prolonged exposure, killing 90-99% of susceptible bacteria over a 24 hour period.
Record name Mupirocin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00410
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Mupirocin

CAS RN

12650-69-0
Record name Mupirocin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12650-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mupirocin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mupirocin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00410
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mupirocin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mupirocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonanoic acid, 9-[[(2Z)-3-methyl-1-oxo-4-[(2S,3R,4R,5S)-tetrahydro-3,4-dihydroxy-5-[[(2S,3S)-3-[(1S,2S)-2-hydroxy-1-methylpropyl]-2-oxiranyl]methyl]-2H-pyran-2-yl]-2-buten-1-yl]oxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MUPIROCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0GX863OA5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mupirocin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014554
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

77-78, 77 - 78 °C
Record name Mupirocin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00410
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mupirocin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014554
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mupirocin
Reactant of Route 2
Mupirocin
Reactant of Route 3
Mupirocin
Reactant of Route 4
Mupirocin
Reactant of Route 5
Reactant of Route 5
Mupirocin
Reactant of Route 6
Mupirocin

Citations

For This Compound
41,800
Citations
JB Patel, RJ Gorwitz, JA Jernigan - Clinical infectious diseases, 2009 - academic.oup.com
With increasing pressure to prevent methicillin-resistant Staphylococcus aureus (MRSA) infection, it is possible that there will be increased use of mupirocin for nasal decolonization of …
Number of citations: 383 academic.oup.com
CM Thomas, J Hothersall, CL Willis… - Nature Reviews …, 2010 - nature.com
… binds in the synthetic site, and mutations that confer low-level resistance to mupirocin alter … pocket and impede the ability of mupirocin to bind. Mupirocin is shown with carbons in grey …
Number of citations: 187 www.nature.com
A Ward, DM Campoli-Richards - Drugs, 1986 - Springer
Synopsis: Mupirocin (pseudomonic acid A) 1 is a novel topical antibacterial agent which inhibits bacterial protein and RNA synthesis. It has excellent in vitro activity against …
Number of citations: 175 link.springer.com
ES Walker, JE Vasquez, R Dula, H Bullock… - Infection Control & …, 2003 - cambridge.org
Objective:To determine the efficacy of mupirocin ointment in reducing nasal colonization with mupirocin-susceptible, methicillin-resistant Staphylococcus aureus (MS MRSA) as well as …
Number of citations: 166 www.cambridge.org
A Tucaliuc, AC Blaga, AI Galaction, D Cascaval - Biotechnology letters, 2019 - Springer
… Mupirocin is used to control the MRSA … to Mupirocin increased from up to 81%, thus becoming imperative its control or improvement. As the biotechnological production of Mupirocin has …
Number of citations: 21 link.springer.com
R Sutherland, RJ Boon, KE Griffin… - Antimicrobial agents …, 1985 - Am Soc Microbiol
… volunteer subjectsshowed that mupirocin was well absorbed … mupirocin (Fig. Accordingly, the studies reported here were designed to investigate the antibacterial properties of mupirocin …
Number of citations: 422 journals.asm.org
DJ Hetem, MJM Bonten - Journal of Hospital Infection, 2013 - Elsevier
… aureus to mupirocin would jeopardize the efficacy of … of mupirocin resistance on decolonization of S. aureus and MRSA, and on the associations between mupirocin use and mupirocin …
Number of citations: 146 www.sciencedirect.com
…, Mupirocin and the Risk of Staphylococcus … - … England Journal of …, 2002 - Mass Medical Soc
… received mupirocin than among historical control subjects. However, the efficacy of mupirocin has … In addition, we assessed whether mupirocin decreased the overall rate of nosocomial …
Number of citations: 958 www.nejm.org
KA Pappa - Journal of the American Academy of Dermatology, 1990 - Elsevier
Mupirocin is a novel antibiotic totally unrelated in chemical structure and mode of action to … as 2% mupirocin in polyethylene glycol ointment. No systemic absorption of mupirocin or its …
Number of citations: 90 www.sciencedirect.com
YJ Lamb - Journal of Hospital Infection, 1991 - Elsevier
… compared mupirocin with fusidic acid. In all, mupirocin and fusidic acid were similar in both clinical and bacteriological efficacy.7-‘0 The largest of these studies compared mupirocin 2% …
Number of citations: 30 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.